molecular formula C9H5N3OS2 B7763934 4-oxo-2-sulfanyl-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile

4-oxo-2-sulfanyl-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7763934
M. Wt: 235.3 g/mol
InChI Key: GLDIUGAQMAVELC-UHFFFAOYSA-N
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Description

4-oxo-2-sulfanyl-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile is a unique chemical compound with significant applications in various fields of science and industry. It is known for its distinctive properties and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-oxo-2-sulfanyl-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile involves specific synthetic routes and reaction conditions. The compound can be prepared through a series of chemical reactions that require precise control of temperature, pressure, and the use of specific reagents. Industrial production methods often involve large-scale synthesis using optimized protocols to ensure high yield and purity.

Chemical Reactions Analysis

4-oxo-2-sulfanyl-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of this compound.

Scientific Research Applications

4-oxo-2-sulfanyl-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Industrial applications include its use in the production of specialized materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-oxo-2-sulfanyl-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

4-oxo-2-sulfanyl-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and reactivity, but this compound stands out due to its specific properties and applications. The list of similar compounds includes those that share a common core structure but differ in their functional groups and overall reactivity.

Properties

IUPAC Name

4-oxo-2-sulfanyl-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS2/c10-4-5-7(6-2-1-3-15-6)11-9(14)12-8(5)13/h1-3H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDIUGAQMAVELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=O)N=C(N2)S)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=C(C(=O)N=C(N2)S)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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